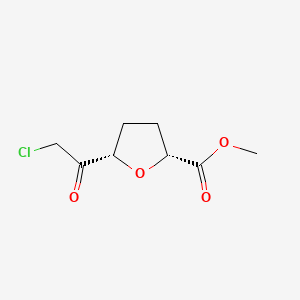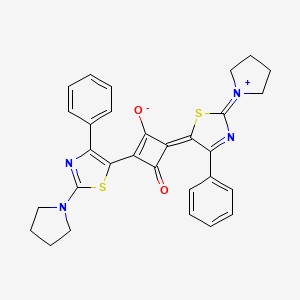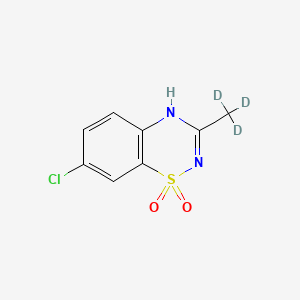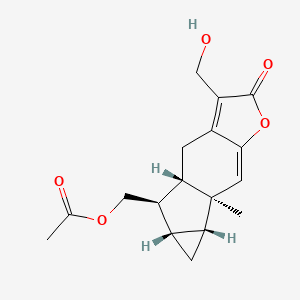
Shizukanolide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shizukanolide H is a sesquiterpene lactone . It can be isolated from the herbs of Chloranthus spicatus . The dehydro-compound of this compound shows moderate antifungal activity .
Molecular Structure Analysis
This compound has a molecular formula of C17H20O5 . It is a sesquiterpene lactone . The structure of this compound includes a β,γ-fused α-methyl-γ-butenolide moiety .Physical And Chemical Properties Analysis
This compound is a powder . It can be dissolved in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The absolute structures of this compound have been established on the basis of their physical and chemical properties .Applications De Recherche Scientifique
Chemical Composition and Isolation Shizukanolide H is identified as one of the sesquiterpenoids isolated from the whole plant of Chloranthus japonicus. The isolation process involves column chromatography, with structures elucidated via spectroscopic methods. This compound is part of a group that includes several sesquiterpenoids, showcasing the chemical diversity of natural products derived from Chloranthus japonicus. The study contributes to understanding the chemical constituents of this plant, which might have implications for future research into its potential applications (Fang, Liu, & Zhong, 2012).
Synthetic Approaches Research into the total syntheses of lindenane-type sesquiterpenoids, including shizukanolide variants, has been documented. These syntheses involve complex chemical reactions to construct the sesquiterpenoid skeleton, contributing to the field of organic chemistry and potentially facilitating the study of these compounds' biological activities. The synthetic strategies could aid in the development of sesquiterpenoid-based pharmaceuticals by providing a method for their laboratory production (Yue et al., 2012).
Pharmacological Insights A study on shizukaol D, a compound closely related to this compound, demonstrated anti-inflammatory properties by modulating specific signaling pathways in cellular models. This research provides insights into the potential anti-inflammatory mechanisms of sesquiterpenoids, suggesting that compounds like this compound could have similar pharmacological effects. The modulation of signaling pathways implicated in inflammation could have therapeutic implications for treating inflammatory diseases (Wei et al., 2019).
Mechanistic Studies on Metabolic Regulation Another study involving shizukaol D revealed its role in inducing mitochondrial dysfunction and activating AMP-activated protein kinase (AMPK) in hepatic cells. This activation leads to a reduction in triglyceride and cholesterol levels, providing a potential mechanism through which sesquiterpenoids like this compound could influence metabolic syndrome and related conditions. These findings highlight the complex interactions between natural compounds and cellular metabolic regulators, offering a basis for further research into their therapeutic potential (Hu et al., 2013).
Mécanisme D'action
Target of Action
Shizukanolide H is a natural product of Chloranthus, Chloranthaceae
Mode of Action
It is known that the dehydro-compound of shizukanolide shows moderate antifungal activity . This suggests that this compound may interact with its targets to disrupt fungal growth, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given its antifungal activity, it may interfere with essential biochemical pathways in fungi, leading to their growth inhibition .
Result of Action
The dehydro-compound of shizukanolide shows moderate antifungal activity , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is isolated from the chloranthus plant , suggesting that its production and activity may be influenced by the plant’s growth conditions.
Analyse Biochimique
Biochemical Properties
Shizukanolide H plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and inflammation. For instance, this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa B (NF-κB), thereby modulating the expression of genes related to inflammation and immune responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and increasing the levels of reactive oxygen species (ROS) . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism . In immune cells, it can modulate the production of cytokines, thereby affecting immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can modulate gene expression by interacting with transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress . Its stability and efficacy may vary depending on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which are involved in the detoxification of ROS . Additionally, this compound can modulate the levels of metabolites involved in the inflammatory response, such as prostaglandins and cytokines . These interactions contribute to its overall anti-inflammatory and antioxidant effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . These interactions play a crucial role in mediating its biological effects, particularly in modulating gene expression and cellular signaling pathways .
Propriétés
IUPAC Name |
[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYJRPBSSMUDB-SRIVDKISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of isolating Shizukanolide H from Sarcandra glabra for the first time?
A1: While the abstract doesn't delve into specific future research directions, the isolation of this compound from this plant is notable. [] This discovery expands the known chemical diversity within Sarcandra glabra and might pave the way for future investigations into the potential bioactivities of this compound.
Q2: The abstract mentions spectral methods were used for structure determination. Can you elaborate on the types of spectral data that are likely crucial for characterizing this compound?
A2: Researchers likely employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and possibly Ultraviolet-Visible (UV-Vis) spectroscopy. [] NMR would be particularly useful for determining the compound's structure, while MS would provide information about its molecular weight and fragmentation pattern. IR spectroscopy could reveal the presence of functional groups, and UV-Vis might offer insights into its chromophores if any are present.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)

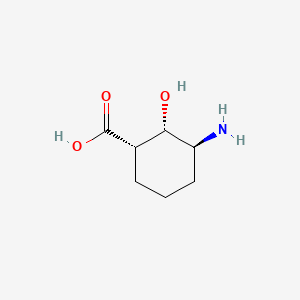


![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)
